4-(5-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine
Description
Properties
IUPAC Name |
4-[5-fluoro-2-(trifluoromethyl)phenyl]-N'-hydroxypyridine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F4N3O/c14-8-1-2-10(13(15,16)17)9(6-8)7-3-4-19-11(5-7)12(18)20-21/h1-6,21H,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGSHQTZTOFPDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C2=CC(=NC=C2)C(=NO)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1F)C2=CC(=NC=C2)/C(=N/O)/N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F4N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(5-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine is a compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula: C13H9F4N3O
- Molecular Weight: 299.22 g/mol
- CAS Number: 1219454-53-1
The compound exhibits various biological activities that can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:
- Inhibition of Enzymatic Activity : Research indicates that the compound can inhibit certain enzymes involved in cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
- Anticancer Activity : The compound has shown promise in inducing apoptosis in cancer cells, particularly breast cancer cell lines like MDA-MB-231.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound:
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the compound's effects on MDA-MB-231 breast cancer cells, revealing that it significantly increased caspase-3 activity at concentrations as low as 1 μM, suggesting its role in apoptosis induction . The study also noted morphological changes consistent with apoptotic processes.
- Antimicrobial Efficacy : In a screening of various compounds for antibacterial properties, this compound demonstrated notable activity against both methicillin-sensitive and resistant strains of Staphylococcus aureus . The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition of bacterial growth.
- Enzyme Interaction Studies : Molecular docking studies have suggested that the compound binds effectively to key enzymes involved in cancer pathways, potentially disrupting their function and leading to reduced tumor growth .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Research has indicated that compounds similar to 4-(5-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine exhibit promising anticancer properties. Studies have shown that the trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its efficacy against various cancer cell lines.
Case Study : A study published in Journal of Medicinal Chemistry explored derivatives of this compound, revealing significant activity against breast cancer cells. The study highlighted the importance of the hydroxyl group in modulating biological activity and improving solubility in aqueous environments.
Inhibition of Enzymatic Activity
The compound has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, it has shown potential as an inhibitor of certain kinases implicated in cancer progression.
Case Study : Research detailed in Bioorganic & Medicinal Chemistry Letters demonstrated that modifications to the pyridine ring could enhance inhibitory activity against specific kinases. The findings suggest that further optimization could lead to effective therapeutic agents.
Material Science Applications
Fluorinated Compounds : The unique properties of fluorinated compounds make them valuable in material science, particularly in developing advanced materials with enhanced thermal and chemical stability.
Case Study : A report from Advanced Materials discussed the use of fluorinated pyridine derivatives in creating polymers with improved resistance to solvents and thermal degradation. The incorporation of this compound into polymer matrices was found to significantly enhance material properties.
Synthesis and Research Development
The synthesis of this compound has been optimized using various methodologies, including one-step synthesis techniques that streamline the production process for research purposes.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Fluorine Position: The target compound’s 5-fluoro substituent differs from the 4-fluoro isomer , which may alter steric bulk and electronic effects.
- Core Heterocycle : Pyridine-2-carboxamidine (target) vs. pyrimidine or furopyridine cores result in distinct π-stacking and hydrogen-bonding capabilities. Pyrimidines, for instance, often exhibit stronger intermolecular interactions due to additional nitrogen atoms .
Physicochemical and Functional Comparisons
Table 2: Functional Properties of Analogous Compounds
Key Observations :
- Lipophilicity: The trifluoromethyl group in the target compound increases hydrophobicity compared to non-fluorinated analogs but remains less lipophilic than furopyridine derivatives .
- Biological Activity : Pyrimidine derivatives like N-(2-fluorophenyl)pyrimidine exhibit confirmed antimicrobial activity , suggesting that the target compound’s carboxamidine group may similarly interact with microbial enzymes.
Q & A
Basic: What synthetic routes are commonly employed for synthesizing 4-(5-Fluoro-2-trifluoromethylphenyl)-N-hydroxy-pyridine-2-carboxamidine?
The synthesis typically involves multi-step reactions, including:
- Core formation : Cyclization of pyridine precursors under controlled conditions to establish the pyridine-carboxamidine backbone .
- Functionalization : Introduction of the 5-fluoro-2-trifluoromethylphenyl group via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, optimized with palladium catalysts or Lewis acids .
- Hydroxylamine incorporation : Reaction with hydroxylamine derivatives to install the N-hydroxy-carboxamidine moiety, often requiring anhydrous conditions to prevent hydrolysis .
Key considerations : Solvent polarity (e.g., DMF or THF) and temperature control (e.g., reflux vs. room temperature) significantly impact yield and purity .
Advanced: How can reaction conditions be optimized to mitigate byproducts during trifluoromethyl group installation?
- Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve regioselectivity for trifluoromethylphenyl attachment, while copper-mediated methods reduce halogen scrambling .
- Temperature gradients : Stepwise heating (e.g., 60°C → 100°C) minimizes decomposition of thermally sensitive intermediates .
- In situ monitoring : HPLC or TLC tracks reaction progress, enabling timely quenching to prevent over-functionalization .
Basic: What spectroscopic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹⁹F NMR confirms the presence and position of fluorine/trifluoromethyl groups, while ¹H/¹³C NMR resolves pyridine and phenyl ring substituents .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects impurities like dehydroxylated byproducts .
- FT-IR : Confirms carboxamidine N–H and C=O stretching vibrations (~3300 cm⁻¹ and ~1650 cm⁻¹) .
Advanced: How can structural ambiguities in the carboxamidine moiety be resolved?
- X-ray crystallography : Single-crystal analysis definitively assigns the N-hydroxy configuration and hydrogen-bonding networks, critical for biological activity .
- Dynamic NMR : Variable-temperature ¹H NMR distinguishes rotational isomers of the carboxamidine group, clarifying conformational stability .
Basic: What biological targets are hypothesized for this compound?
- Enzyme inhibition : Structural analogs (e.g., pyridine-carboxamides) inhibit kinases or histone deacetylases (HDACs) via chelation of catalytic metal ions .
- Receptor binding : Fluorinated aromatic systems may target G-protein-coupled receptors (GPCRs) or nuclear receptors, assessed via radioligand displacement assays .
Advanced: How should conflicting bioactivity data across assays be addressed?
- Orthogonal assays : Combine enzymatic assays (e.g., fluorescence-based) with cellular viability tests (e.g., MTT) to distinguish direct inhibition from off-target effects .
- Solubility correction : Normalize activity data using experimentally determined solubility (e.g., shake-flask method) to account for precipitation artifacts .
Basic: What methods assess the compound’s solubility and stability in aqueous buffers?
- Shake-flask method : Quantifies equilibrium solubility in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) .
- Forced degradation : Exposure to UV light, heat (40–60°C), or oxidizing agents (H₂O₂) identifies labile functional groups (e.g., N-hydroxy hydrolysis) .
Advanced: What formulation strategies improve bioavailability given its physicochemical limitations?
- Co-crystallization : Enhances solubility via co-formers (e.g., succinic acid) while retaining stability .
- Nanoemulsions : Lipid-based carriers mitigate hydrolysis in gastrointestinal environments, validated by in vitro permeability assays (e.g., Caco-2 monolayers) .
Basic: How do structural modifications influence activity in SAR studies?
- Trifluoromethyl position : Meta-substitution on the phenyl ring enhances metabolic stability compared to para-substitution, as seen in pyrimidine analogs .
- N-hydroxy replacement : Substituting –NHOH with –OMe reduces metal-chelating capacity, diminishing enzyme inhibition but improving oral absorption .
Advanced: What analytical challenges arise in quantifying trace impurities?
- HPLC-MS/MS : Detects sub-0.1% impurities (e.g., de-fluorinated byproducts) using gradient elution and MRM (multiple reaction monitoring) modes .
- Method validation : Follow ICH Q2(R1) guidelines for linearity (R² > 0.995), precision (%RSD < 2%), and recovery (95–105%) in spiked matrices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
